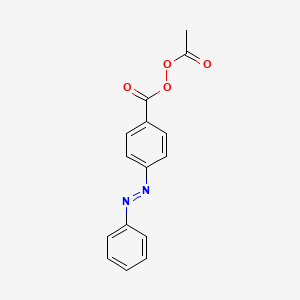
Acetyl 4-phenyldiazenylbenzenecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl 4-phenyldiazenylbenzenecarboperoxoate: is a synthetic organic compound characterized by its unique structure, which includes an acetyl group, a phenyldiazenyl group, and a benzenecarboperoxoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl 4-phenyldiazenylbenzenecarboperoxoate typically involves a multi-step process. One common method includes the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with acetylbenzene to form 4-phenyldiazenylacetylbenzene.
Peroxidation: The final step involves the peroxidation of 4-phenyldiazenylacetylbenzene using hydrogen peroxide in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetyl 4-phenyldiazenylbenzenecarboperoxoate can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Acetyl 4-phenyldiazenylbenzenecarboperoxoate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of dyes and pigments.
Biology: : In biological research, this compound can be used to study the effects of peroxo groups on biological systems. It may also serve as a model compound in the study of enzyme-catalyzed reactions involving peroxides.
Medicine: : Potential applications in medicine include its use as a starting material for the synthesis of pharmaceutical compounds. Its peroxo group may be explored for its potential antimicrobial and anticancer properties.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins.
Wirkmechanismus
The mechanism of action of Acetyl 4-phenyldiazenylbenzenecarboperoxoate involves its interaction with molecular targets through its peroxo group. This group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress. The compound may also interact with enzymes that catalyze peroxidation reactions, affecting their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: Similar in having a peroxo group, but differs in the presence of a benzoyl group instead of an acetyl and phenyldiazenyl group.
Acetyl Peroxide: Contains an acetyl group and a peroxo group but lacks the aromatic ring structure.
4-Phenyldiazenylbenzoic Acid: Contains the phenyldiazenyl group but lacks the peroxo group.
Uniqueness: : Acetyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to its combination of an acetyl group, a phenyldiazenyl group, and a peroxo group within a single molecule
Eigenschaften
CAS-Nummer |
65767-37-5 |
|---|---|
Molekularformel |
C15H12N2O4 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
acetyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C15H12N2O4/c1-11(18)20-21-15(19)12-7-9-14(10-8-12)17-16-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
HTHPRGWSDZHQEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


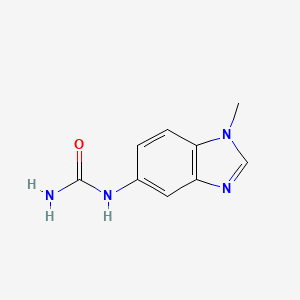
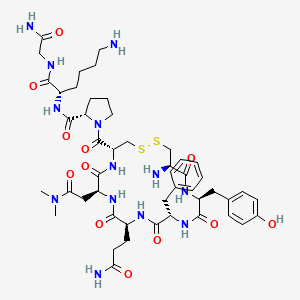


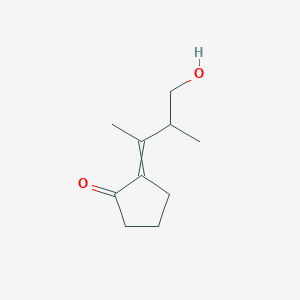
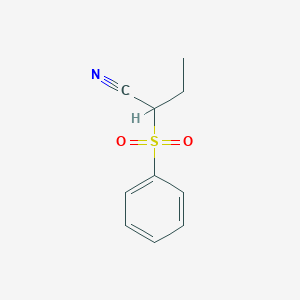

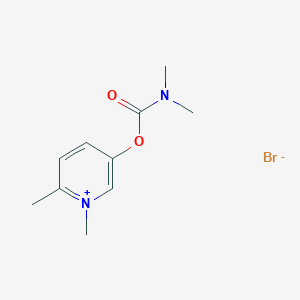

![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
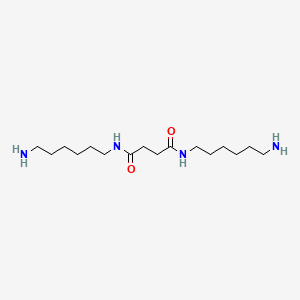
![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
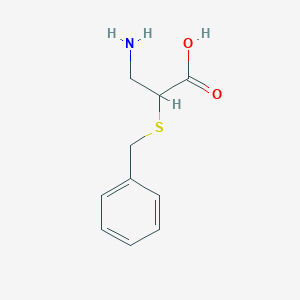
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
